6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride
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Overview
Description
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic and inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decan-4-carbonitrile
- 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
Uniqueness
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride stands out due to its specific structural features, including the presence of both oxygen and nitrogen atoms within the spiro ring system.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
9,10-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-8-10(4-3-6-11(8)2)5-7-13-9(10)12;/h8H,3-7H2,1-2H3;1H |
InChI Key |
GYGHUPDYJKYTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCN1C)CCOC2=O.Cl |
Origin of Product |
United States |
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